molecular formula C10H16Br2O8 B12653085 D-Glucitol 1,6-bis(bromoacetate) CAS No. 94199-87-8

D-Glucitol 1,6-bis(bromoacetate)

Cat. No.: B12653085
CAS No.: 94199-87-8
M. Wt: 424.04 g/mol
InChI Key: LDSLASZUQAQSGH-MLTZYSBQSA-N
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Description

D-Glucitol 1,6-bis(bromoacetate):

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of D-Glucitol 1,6-bis(bromoacetate) typically involves the esterification of D-glucitol with bromoacetic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is then purified through techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: : Industrial production of D-Glucitol 1,6-bis(bromoacetate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: : D-Glucitol 1,6-bis(bromoacetate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of D-Glucitol 1,6-bis(bromoacetate) involves its interaction with specific molecular targets, such as enzymes. The bromoacetate groups can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the context of enzyme inhibition studies and drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : D-Glucitol 1,6-bis(bromoacetate) is unique due to the presence of bromoacetate groups, which confer distinct reactivity and potential for covalent modification of biological targets. This makes it particularly useful in studies involving enzyme inhibition and as a precursor for the synthesis of more complex molecules .

Properties

CAS No.

94199-87-8

Molecular Formula

C10H16Br2O8

Molecular Weight

424.04 g/mol

IUPAC Name

[(2R,3R,4R,5S)-6-(2-bromoacetyl)oxy-2,3,4,5-tetrahydroxyhexyl] 2-bromoacetate

InChI

InChI=1S/C10H16Br2O8/c11-1-7(15)19-3-5(13)9(17)10(18)6(14)4-20-8(16)2-12/h5-6,9-10,13-14,17-18H,1-4H2/t5-,6+,9-,10-/m1/s1

InChI Key

LDSLASZUQAQSGH-MLTZYSBQSA-N

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](COC(=O)CBr)O)O)O)O)OC(=O)CBr

Canonical SMILES

C(C(C(C(C(COC(=O)CBr)O)O)O)O)OC(=O)CBr

Origin of Product

United States

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